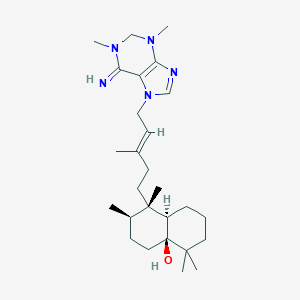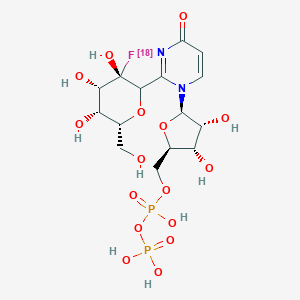
2-Fluoro-4-phenylpyridine
Overview
Description
It has minimal or negligible effects on the D2 receptor . This compound has been widely used in scientific research due to its high selectivity and potency.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-4-phenylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines can influence their interaction with targets .
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological contexts .
Pharmacokinetics
The pharmacokinetic properties of fluoropyridines can be influenced by the presence of fluorine atoms, which can affect their bioavailability .
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the introduction of fluorine atoms into lead structures is a common chemical modification used to improve the physical, biological, and environmental properties of new agricultural products .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the fluoropyridine and the biomolecule it interacts with .
Cellular Effects
A related compound, 4-phenylpyridine, has been shown to suppress UVB-induced skin inflammation by targeting c-Src in vitro and in vivo
Temporal Effects in Laboratory Settings
An optimized synthesis of a related compound starting from 2-fluoro-4-methylpyridine has been reported, suggesting potential stability of fluoropyridines in laboratory settings .
Subcellular Localization
The localization of proteins and other biomolecules within a cell is crucial for understanding their functions
Preparation Methods
The synthesis of SCH-23390 involves several steps, starting from commercially available precursors. The synthetic route typically includes the formation of the benzazepine ring system, followed by chlorination and hydroxylation reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
SCH-23390 undergoes various chemical reactions, including:
Oxidation: SCH-23390 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzazepine ring.
Scientific Research Applications
SCH-23390 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving dopamine receptor antagonists.
Biology: SCH-23390 is employed in research to understand the role of dopamine D1 receptors in various biological processes.
Medicine: It has been studied for its potential therapeutic effects in conditions like schizophrenia and Parkinson’s disease.
Industry: SCH-23390 is used in the development of new pharmacological agents targeting dopamine receptors
Comparison with Similar Compounds
SCH-23390 is unique due to its high selectivity for dopamine D1 receptors. Similar compounds include:
Raclopride: A selective dopamine D2 receptor antagonist.
Haloperidol: A non-selective dopamine receptor antagonist used in the treatment of schizophrenia.
SKF-38393: A selective dopamine D1 receptor agonist. Compared to these compounds, SCH-23390’s selectivity for D1 receptors makes it particularly valuable in research focused on this specific receptor subtype
Properties
IUPAC Name |
2-fluoro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558613 | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116241-62-4 | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine](/img/structure/B38673.png)
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)








![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)


